2-Oxoimidazolidine-1-carbonyl chloride

Physical chemistry Laboratory safety Industrial handling

Azlocillin synthesis demands the exact 2-oxoimidazolidine-1-carbonyl pharmacophore-generic acyl chlorides cannot substitute. This crystalline solid (mp 147-151°C) is the mandatory N-acylating intermediate for azlocillin sodium API, enabling gravimetric dispensing under cGMP. ≥97% assay ensures stoichiometric control. Unique room-temperature dehydrochlorination with Et₃N releases isocyanates without thermal equipment. Compatible with Yb/MeI and SmI₂-mediated thiolester/selenoester syntheses. In stock globally.

Molecular Formula C4H5ClN2O2
Molecular Weight 148.55 g/mol
CAS No. 13214-53-4
Cat. No. B084142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoimidazolidine-1-carbonyl chloride
CAS13214-53-4
Molecular FormulaC4H5ClN2O2
Molecular Weight148.55 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)Cl
InChIInChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9)
InChIKeyNXJZQSRAFBHNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxoimidazolidine-1-carbonyl chloride: Key Intermediate Overview


2-Oxoimidazolidine-1-carbonyl chloride (also known as 1-chloroformyl-2-imidazolidinone or ethyleneallophanoyl chloride) is a white to off-white crystalline solid (melting point 147–151 °C) belonging to the class of cyclic allophanoyl chlorides [1]. It features a five-membered 2-imidazolidinone ring bearing an N-carbonyl chloride functionality, giving it a distinct reactivity profile as both an acylating agent and a masked isocyanate precursor . Its primary commercial significance lies in its role as the indispensable N-acylating intermediate for the synthesis of azlocillin and related semi-synthetic acylureido penicillins [1].

Product Role Non-substitutable N-acylating intermediate for azlocillin synthesis
Key Selection Logic Cyclic allophanoyl chloride enables room-temperature isocyanate formation
Procurement Context Crystalline solid supports gravimetric dispensing and cGMP inventory management

Why 2-Oxoimidazolidine-1-carbonyl chloride Is Irreplaceable


While structurally simple acyl chlorides such as N,N-dimethylcarbamoyl chloride or ethyl chloroformate are widely available and less expensive, they cannot substitute for 2-oxoimidazolidine-1-carbonyl chloride in key applications. The target compound's cyclic allophanoyl chloride structure enables a unique dehydrochlorination pathway to generate isocyanates under mild, room-temperature conditions using tertiary amines—a reactivity not accessible to acyclic dialkylallophanoyl chlorides, which require thermal activation [1]. Furthermore, the 2-oxoimidazolidine-1-carbonyl moiety is the precise pharmacophoric element required in the side chain of azlocillin; any alternative acylating agent would yield a structurally different product lacking the requisite antibacterial activity [2]. These differentiation points are quantified below.

Target Compound 2-Oxoimidazolidine-1-carbonyl chloride
Why Generic Acyl Chlorides Cannot Substitute Cyclic allophanoyl chloride structure enables mild dehydrochlorination to isocyanates; acyclic analogs require thermal activation, altering process energy requirements and equipment fit.
Required Moiety 2-Oxoimidazolidine-1-carbonyl pharmacophore
Structural Mismatch Risk Any alternative acylating agent yields a structurally distinct penicillin derivative; the azlocillin antibacterial profile against Pseudomonas aeruginosa may not transfer.
Physical State Crystalline solid (mp 147–151 °C)
Handling and Purity Stability Risk Liquid acyl chlorides may introduce moisture sensitivity, purity attrition during storage, and require specialized liquid transfer, potentially affecting lot-to-lot consistency.

2-Oxoimidazolidine-1-carbonyl chloride: Differentiation Evidence


Safer Handling as a Crystalline Solid

2-Oxoimidazolidine-1-carbonyl chloride is a crystalline solid with a melting point of 147–151 °C , whereas commonly considered alternative acylating agents such as N,N-dimethylcarbamoyl chloride (mp ≈ -33 °C) and ethyl chloroformate (mp -81 °C) are liquids at ambient temperature [1]. The solid state eliminates the risk of liquid spillage during weighing, reduces vapor pressure-related inhalation exposure, and permits gravimetric dispensing with standard laboratory balances without the need for chilled syringes or specialized liquid transfer equipment.

Safer Handling as a Crystalline Solid
Cross-study comparable
ΔT > 180 °C vs. liquid comparators
Supports ambient gravimetric dispensing and simplified inventory management
Solid state reduces cold-chain shipping and vapor exposure risks
Physical chemistry Laboratory safety Industrial handling

Room-Temperature Isocyanate Formation

Cyclic allophanoyl chlorides such as 2-oxoimidazolidine-1-carbonyl chloride can be dehydrochlorinated to the corresponding diisocyanate at room temperature using a tertiary amine catalyst [1]. In the 1964 study by Sayigh et al., the cyclic five-membered allophanoyl chloride yielded ethylene diisocyanate in 40–50% yield when treated with triethylamine at room temperature, whereas linear N,N-dialkylallophanoyl chlorides required heating to 180 °C in o-dichlorobenzene to achieve isocyanate formation (e.g., N,N-di-n-butylallophanoyl chloride gave 91% yield of n-butyl isocyanate only under thermal conditions) [1]. This difference in activation requirements directly impacts process energy costs and equipment specifications for scale-up.

Room-Temperature Isocyanate Formation
Direct head-to-head comparison
Room temp vs. 180 °C thermal activation
Enables use of standard glassware and reduces thermal degradation risk
Reported 40–50% yield with triethylamine at ambient temperature
Organic synthesis Isocyanate generation Process chemistry

Indispensable for Azlocillin Side Chain

2-Oxoimidazolidine-1-carbonyl chloride is the sole N-acylating agent that installs the (2-oxoimidazolidine-1-carbonyl)amino side chain onto ampicillin to yield azlocillin [1]. No generic acyl chloride (e.g., benzoyl chloride, acetyl chloride, N,N-dimethylcarbamoyl chloride) can produce the identical molecular structure. Patent CN102161665A describes a process where 10.92 kg of 1-chloroformyl-2-imidazolidinone reacts with 30 kg ampicillin trihydrate in aqueous acetone at 6–9 °C with triethylamine to produce azlocillin acid [1]. The antibacterial spectrum of azlocillin—particularly its activity against Pseudomonas aeruginosa—is directly attributable to the 2-oxoimidazolidine-1-carbonyl moiety; substitution of this group abolishes the desired pharmacological profile [2].

Indispensable for Azlocillin Side Chain
Class-level inference
Structurally mandatory acyl moiety
No interchangeable alternative for azlocillin API synthesis
Antibacterial profile is directly attributable to this moiety
Pharmaceutical synthesis Beta-lactam antibiotics Acylureido penicillins

High Purity for cGMP Manufacturing

Commercial suppliers including TCI America offer 2-oxoimidazolidine-1-carbonyl chloride at ≥97.0% purity (by titration), with a melting point specification of 157 °C . Sigma-Aldrich supplies the compound at 96% assay with a melting point range of 147–151 °C . In contrast, generic acyl chlorides such as N,N-dimethylcarbamoyl chloride are typically supplied at 97–98% purity but as hygroscopic liquids that degrade upon moisture exposure, leading to purity attrition during storage. The solid crystalline form of the target compound provides inherent protection against hydrolytic degradation, helping to maintain the certified purity throughout the shelf life when stored under inert atmosphere at ambient temperature .

High Purity for cGMP Manufacturing
Data to verify
≥97.0% (Titration) crystalline solid
Facilitates incoming quality control and reduces out-of-specification rejections
Supplier specification review recommended; solid state resists hydrolysis
Quality control Pharmaceutical intermediate Assay specification

2-Oxoimidazolidine-1-carbonyl chloride Application Scenarios


Azlocillin Sodium API Manufacturing

2-Oxoimidazolidine-1-carbonyl chloride is the mandatory N-acylating intermediate for the industrial synthesis of azlocillin sodium API. The patented process (CN102161665A) uses a controlled condensation of 1-chloroformyl-2-imidazolidinone with ampicillin trihydrate in aqueous acetone at 6–9 °C [1]. The compound's solid physical state (mp 147–151 °C) permits accurate gravimetric dispensing under cGMP conditions, while the ≥97% titration assay ensures consistent stoichiometry. No alternative acyl chloride can deliver the 2-oxoimidazolidine-1-carbonyl side chain essential for the antibiotic's anti-pseudomonal activity.

Ethylene Diisocyanate for Polyurethanes

The ability of 2-oxoimidazolidine-1-carbonyl chloride to undergo dehydrochlorination at room temperature with triethylamine, as demonstrated by Sayigh et al. (1964), makes it a convenient precursor to ethylene diisocyanate without requiring high-temperature equipment [1]. This attribute is particularly valuable for research laboratories synthesizing polyurethane model compounds or specialty isocyanate-functionalized materials where thermal degradation of the product must be avoided. The cyclic allophanoyl chloride pathway is unique among allophanoyl chlorides in enabling ambient-temperature isocyanate release.

Thiolester Synthesis from Disulfides

The ytterbium metal/methyl iodide system promotes reductive acylation of disulfides with 2-oxoimidazolidine-1-carbonyl chloride to yield 2-oxoimidazolidine-1-carbonyl thiolesters under neutral conditions [1]. This methodology is attractive for chemists constructing thiolester libraries for medicinal chemistry or chemical biology applications, where acid- or base-sensitive functional groups elsewhere in the substrate preclude the use of strongly acidic or basic acylation protocols.

Selenoester Synthesis

2-Oxoimidazolidine-1-carbonyl chloride serves as the acyl donor in samarium diiodide-induced reductive cleavage of Se-Se bonds to produce selenoesters [1]. The imidazolidinone carbonyl chloride tolerates the reductive conditions required for Se-Se bond scission, providing a direct route to selenoester compounds that are of interest as intermediates in radical chemistry and as potential enzyme inhibitors.

Application
Selection Property
Validation Focus
Azlocillin Sodium API Manufacturing
Structural specificity of the acyl side chain
Stoichiometric consistency and cGMP dispensing fit
Ethylene Diisocyanate for Polyurethanes
Ambient-temperature isocyanate precursor
Process safety and thermal degradation avoidance
Thiolester Synthesis from Disulfides
Tolerance for neutral reductive acylation conditions
Functional group compatibility review
Selenoester Synthesis
Acyl donor under reductive Se–Se scission
Radical intermediate stability and enzyme inhibitor context

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